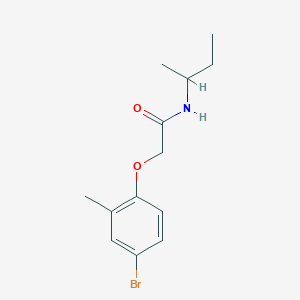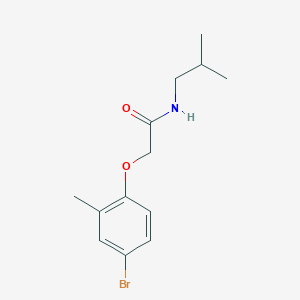![molecular formula C15H23N3O3S B297162 N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297162.png)
N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEMER, and it belongs to the class of sulfonamide-based compounds. The aim of
作用機序
The mechanism of action of BEMER is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and infection. BEMER has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tumor invasion and metastasis. BEMER has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, BEMER has been shown to disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
BEMER has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, BEMER has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells treated with BEMER have shown a reduction in the production of pro-inflammatory cytokines, leading to a decrease in inflammation. BEMER has also been shown to possess antibacterial and antifungal activities, leading to the inhibition of bacterial and fungal growth.
実験室実験の利点と制限
BEMER has several advantages for lab experiments, including its high purity and yield, and its potent therapeutic activity in various fields. However, there are also limitations to its use, including its high cost and limited availability. Additionally, the mechanism of action of BEMER is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions in the research of BEMER. One potential area of research is the development of novel formulations of BEMER that can be used for targeted drug delivery. Another area of research is the investigation of the synergistic effects of BEMER with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of BEMER and its potential use in the treatment of various diseases.
合成法
The synthesis of BEMER involves a multi-step process that includes the reaction of N-benzylmethanesulfonamide with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified and the product is obtained in high yield and purity. The synthesis of BEMER has been optimized to produce a compound that is suitable for scientific research applications.
科学的研究の応用
BEMER has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, colon, and lung cancer. Additionally, BEMER has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. BEMER has also been studied for its antibacterial and antifungal activities, demonstrating its potential as a novel therapeutic agent for the treatment of infectious diseases.
特性
分子式 |
C15H23N3O3S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C15H23N3O3S/c1-16-8-10-17(11-9-16)15(19)13-18(22(2,20)21)12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChIキー |
LNCUXAQLYCWHBZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)





![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)



